molecular formula C18H28F6N6OP2 B554699 PyBOP CAS No. 128625-52-5

PyBOP

Cat. No. B554699
M. Wt: 520.4 g/mol
InChI Key: VIAFLMPQBHAMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949681B2

Procedure details

Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin (100 mg, 48 umol, 1.0 eq) was dissolved in 1 mL DMF and glucosamine hydrochloride was added (31 mg, 144 umol, 3.0 eq). The mixture was stirred vigorously for 30 minutes (the glucosamine hydrochloride did not fully dissolve), DIPEA (60 uL, 344 umol, 7.2 eq) was added and the mixture stirred vigorously for a further 30 minutes. A solution of benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP, 50 mg, 96 umol, 2.0 eq) and 1-hydroxybenzotriazole (14 mg, 104 umol, 2.2 eq) in 500 uL DMF was prepared. The PyBOP solution was added in 5 batches of 60 uL at intervals of 5 minutes to the vigorously stirred suspension of the other reaction components. The reaction was stirred an additional 30 minutes then precipitated into acetonitrile. The solid was collected by centrifugation, taken up in 1 mL N,N-dimethylformamide and treated with 200 uL piperidine for 30 minutes. Precipitation into ether was followed by centrifugation and the solid washed with acetonitrile. Reverse-phase preparative HPLC (10-70% acetonitrile in water containing 0.1% trifluoroacetic acid over 120 minutes) gave a compound of formula III where R15 is —CH2CH2—NH—(CH2)9CH3 and R22 is —N-(D-glucosamine as its trifluoroacetate salt.
Name
Quantity
500 μL
Type
solvent
Reaction Step One
[Compound]
Name
Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 μL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.OC1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1N.CCN(C(C)C)C(C)C.[CH2:23]1[CH2:27][N:26]([P+:28]([O:39][N:40]2[N:48]=[N:47][C:42]3[CH:43]=[CH:44][CH:45]=[CH:46][C:41]2=3)([N:34]2[CH2:38][CH2:37][CH2:36][CH2:35]2)[N:29]2[CH2:33][CH2:32][CH2:31][CH2:30]2)[CH2:25][CH2:24]1.[F:49][P-:50]([F:55])([F:54])([F:53])([F:52])[F:51]>CN(C=O)C>[F:49][P-:50]([F:55])([F:54])([F:53])([F:52])[F:51].[N:40]1([O:39][P+:28]([N:26]2[CH2:27][CH2:23][CH2:24][CH2:25]2)([N:34]2[CH2:35][CH2:36][CH2:37][CH2:38]2)[N:29]2[CH2:33][CH2:32][CH2:31][CH2:30]2)[C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=2[N:47]=[N:48]1.[OH:39][N:40]1[C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=2[N:47]=[N:48]1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
500 μL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OC1[C@H](N)[C@@H](O)[C@H](O)[C@H](O1)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OC1[C@H](N)[C@@H](O)[C@H](O)[C@H](O1)CO
Step Five
Name
Quantity
60 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred vigorously for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction was stirred an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
then precipitated into acetonitrile
CUSTOM
Type
CUSTOM
Details
The solid was collected by centrifugation
ADDITION
Type
ADDITION
Details
treated with 200 uL piperidine for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Precipitation into ether
WASH
Type
WASH
Details
the solid washed with acetonitrile

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N2CCCC2)(N2CCCC2)N2CCCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 96 μmol
AMOUNT: MASS 50 mg
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
ON1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 104 μmol
AMOUNT: MASS 14 mg
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06949681B2

Procedure details

Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin (100 mg, 48 umol, 1.0 eq) was dissolved in 1 mL DMF and glucosamine hydrochloride was added (31 mg, 144 umol, 3.0 eq). The mixture was stirred vigorously for 30 minutes (the glucosamine hydrochloride did not fully dissolve), DIPEA (60 uL, 344 umol, 7.2 eq) was added and the mixture stirred vigorously for a further 30 minutes. A solution of benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP, 50 mg, 96 umol, 2.0 eq) and 1-hydroxybenzotriazole (14 mg, 104 umol, 2.2 eq) in 500 uL DMF was prepared. The PyBOP solution was added in 5 batches of 60 uL at intervals of 5 minutes to the vigorously stirred suspension of the other reaction components. The reaction was stirred an additional 30 minutes then precipitated into acetonitrile. The solid was collected by centrifugation, taken up in 1 mL N,N-dimethylformamide and treated with 200 uL piperidine for 30 minutes. Precipitation into ether was followed by centrifugation and the solid washed with acetonitrile. Reverse-phase preparative HPLC (10-70% acetonitrile in water containing 0.1% trifluoroacetic acid over 120 minutes) gave a compound of formula III where R15 is —CH2CH2—NH—(CH2)9CH3 and R22 is —N-(D-glucosamine as its trifluoroacetate salt.
Name
Quantity
500 μL
Type
solvent
Reaction Step One
[Compound]
Name
Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 μL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.OC1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1N.CCN(C(C)C)C(C)C.[CH2:23]1[CH2:27][N:26]([P+:28]([O:39][N:40]2[N:48]=[N:47][C:42]3[CH:43]=[CH:44][CH:45]=[CH:46][C:41]2=3)([N:34]2[CH2:38][CH2:37][CH2:36][CH2:35]2)[N:29]2[CH2:33][CH2:32][CH2:31][CH2:30]2)[CH2:25][CH2:24]1.[F:49][P-:50]([F:55])([F:54])([F:53])([F:52])[F:51]>CN(C=O)C>[F:49][P-:50]([F:55])([F:54])([F:53])([F:52])[F:51].[N:40]1([O:39][P+:28]([N:26]2[CH2:27][CH2:23][CH2:24][CH2:25]2)([N:34]2[CH2:35][CH2:36][CH2:37][CH2:38]2)[N:29]2[CH2:33][CH2:32][CH2:31][CH2:30]2)[C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=2[N:47]=[N:48]1.[OH:39][N:40]1[C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=2[N:47]=[N:48]1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
500 μL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OC1[C@H](N)[C@@H](O)[C@H](O)[C@H](O1)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OC1[C@H](N)[C@@H](O)[C@H](O)[C@H](O1)CO
Step Five
Name
Quantity
60 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred vigorously for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction was stirred an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
then precipitated into acetonitrile
CUSTOM
Type
CUSTOM
Details
The solid was collected by centrifugation
ADDITION
Type
ADDITION
Details
treated with 200 uL piperidine for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Precipitation into ether
WASH
Type
WASH
Details
the solid washed with acetonitrile

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N2CCCC2)(N2CCCC2)N2CCCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 96 μmol
AMOUNT: MASS 50 mg
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
ON1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 104 μmol
AMOUNT: MASS 14 mg
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.